molecular formula C25H21ClN2O2S B2961479 1-[(4-Chlorophenyl)methyl]-3'-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894568-29-7

1-[(4-Chlorophenyl)methyl]-3'-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2961479
CAS No.: 894568-29-7
M. Wt: 448.97
InChI Key: OZLDAJDGPXNNLL-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3'-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (CAS: 312285-87-3) is a spirocyclic compound featuring a fused indole-thiazolidine scaffold with distinct substituents: a 4-chlorophenylmethyl group at the N1 position and a 3,4-dimethylphenyl group at the 3' position. This structural complexity confers unique physicochemical and biological properties. The compound’s molecular formula is C24H17ClFN3O3S (based on evidence from CAS data ), with a molecular weight of 452.9 g/mol. Its synthesis likely involves multicomponent reactions, as seen in analogous spiro[indole-thiazolidine] derivatives, using catalysts like montmorillonite KSF under microwave irradiation .

Properties

IUPAC Name

1'-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2S/c1-16-7-12-20(13-17(16)2)28-23(29)15-31-25(28)21-5-3-4-6-22(21)27(24(25)30)14-18-8-10-19(26)11-9-18/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLDAJDGPXNNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-3’-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multiple steps, starting from readily available starting materials. Common reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-3’-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or thiazolidine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3’-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components, leading to its observed biological activities .

Comparison with Similar Compounds

Anticancer Activity

  • Compound 100 (): Exhibits 78–84% inhibition against HepG2 and MCF-7 cells via ROS-mediated DNA damage .
  • Target Compound : Predicted to show moderate-to-strong activity due to chloro and methyl groups, which enhance lipophilicity and cellular uptake .

Antimicrobial Activity

  • 3-Fluoro and Chloro Derivatives (): Show broad-spectrum activity against S. aureus, E. coli, and C. albicans (MIC: 15–78% inhibition) .
  • Target Compound : The 4-chlorophenylmethyl group may improve Gram-positive bacterial inhibition, as seen in halogenated analogs .

Antioxidant Activity

  • Compound 101 (): Achieves 49–78% DPPH radical scavenging, attributed to electron-donating substituents like benzoyl and methyl groups .
  • Target Compound: Limited data, but methyl and chloro substituents may modulate redox activity compared to fluorinated derivatives .

Key Research Findings

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl, CF3) enhance antimicrobial and anticancer activity, while electron-donating groups (e.g., OCH3) improve solubility .
  • Synthetic Efficiency : Microwave-assisted methods reduce reaction times by 80% compared to conventional heating .
  • Thermodynamic Stability : Derivatives with fused thiazolidine rings exhibit higher melting points (e.g., 257–277°C for spiro[acenaphthylene-thiazolidines] ).

Biological Activity

The compound 1-[(4-Chlorophenyl)methyl]-3'-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H24ClN2O2SC_{23}H_{24}ClN_2O_2S, with a molecular weight of approximately 424.96 g/mol. The structural complexity is attributed to its spirocyclic nature and the presence of multiple functional groups that may influence its biological interactions.

Antioxidant Activity

Research has indicated that thiazolidinone derivatives exhibit notable antioxidant properties. The presence of the 4-chlorophenyl group in this compound is hypothesized to enhance its electron-donating ability, which can contribute to its antioxidant potential. Studies have shown that similar compounds demonstrate effective scavenging of free radicals, which is critical in mitigating oxidative stress-related diseases .

Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of indole and thiazolidine moieties, which have been associated with cytotoxic activity against various cancer cell lines. For instance, derivatives with similar scaffolds have shown IC50 values in the micromolar range against breast cancer (MCF-7) and prostate cancer (DU145) cell lines . Further investigations are needed to evaluate the specific mechanisms of action and efficacy in vivo.

Antimicrobial Properties

Thiazolidinone derivatives have been reported to possess antimicrobial activities. The modification of the thiazolidinone ring with aromatic substituents can enhance activity against bacterial strains. Preliminary data suggest that compounds similar to this one may exhibit significant antibacterial effects, warranting further exploration in both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

StudyCompound TestedActivityIC50/EC50 ValuesRemarks
Thiazolidinone DerivativesAntioxidantEC50 = 0.025 mMHydroxyl-substituted compounds showed enhanced activity.
Indole DerivativesAnticancerIC50 = 6.8 µM (MCF-7)Demonstrated apoptosis induction through caspase pathways.
Similar ThiazolidinonesAntimicrobialNot specifiedEffective against a range of bacterial strains.

The biological activities of this compound may be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage.
  • Cytotoxic Mechanism : Induction of apoptosis through modulation of apoptotic pathways (e.g., caspase activation) has been observed in related compounds.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or interference with metabolic pathways could explain its antimicrobial efficacy.

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